4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
Description
4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride (CAS: 2173107-42-9) is a bicyclic organic compound featuring a piperidine core substituted at the 4-position with a hydroxyl group and a 3,4-dihydroquinoline-methyl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is synthesized via nucleophilic substitution or reductive amination reactions, as inferred from structurally analogous derivatives in patent literature . Its molecular formula is C₁₆H₂₃Cl₂N₂O, with a purity of 95% as reported in commercial catalogs .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCYCQNJURATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1,2-dihydroquinolin-2-one
- Molecular Formula : C24H26N4O
- Molecular Weight : Approximately 386.49 g/mol
The compound belongs to the class of hydroquinolones, which are characterized by their quinoline core structure and nitrogen-containing piperidine rings .
Research indicates that this compound may exert its biological effects through multiple pathways:
- Cell Cycle Regulation : It has been shown to reduce replication stress and activate the G2/M checkpoint by phosphorylating and inactivating PABIR1/FAM122A. This promotes the serine/threonine-protein phosphatase 2A-mediated dephosphorylation and stabilization of WEE1 levels and activity, a critical regulator in cell cycle progression .
- Antitumor Activity : The compound has demonstrated potential antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can reduce tumor growth in various cancer models, suggesting its role as a therapeutic agent in oncology .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Effects | Inhibits tumor growth in vitro and in vivo; affects pathways related to cell proliferation. |
| Cell Cycle Regulation | Activates G2/M checkpoint; stabilizes WEE1 levels through specific phosphorylation pathways. |
| Cytotoxicity | Exhibits low cytotoxicity in tested cell lines, indicating a favorable therapeutic index. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study conducted on various cancer cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis in malignant cells. The mechanism involved the downregulation of key survival pathways .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound is well absorbed with a favorable distribution profile in vivo. Its metabolites were detected predominantly in liver tissues, which suggests targeted action against hepatic cancers .
- In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as a novel therapeutic agent for treating specific types of cancer .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in binding to various neurotransmitter receptors. Its interactions with dopamine D2 and serotonin 5-HT1A receptors suggest potential applications in the development of antipsychotic medications. The binding affinities for these receptors have been reported to be for D2 and for 5-HT1A .
Therapeutic Applications
1. Antipsychotic Development
The compound is being explored as a candidate for antipsychotic drugs due to its dual receptor activity. It has shown promise in preclinical studies aimed at treating schizophrenia and other mood disorders . The structure-activity relationship (SAR) studies have indicated that modifications to the piperidine and quinoline moieties can enhance receptor selectivity and efficacy.
2. Neuroprotective Effects
There is emerging evidence that compounds similar to 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride may possess neuroprotective properties. These effects are hypothesized to be mediated through their interaction with neurotrophic factors and modulation of oxidative stress pathways .
3. Anticancer Potential
Some derivatives of this compound have been investigated for anticancer activities, particularly against various tumor cell lines. The structural features that allow for interaction with cellular signaling pathways are believed to contribute to these effects .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the piperidine and dihydroquinoline components .
Crystal Structure
The crystal structure analysis reveals that the piperidine ring adopts a chair conformation while the dihydroquinoline moiety exhibits a screw-boat conformation. Such conformational flexibility may influence the compound's biological activity .
Comparative Analysis with Related Compounds
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Chloroquine | Quinoline derivative | Established antimalarial agent |
| Piperaquine | Similar quinoline structure | Used in combination therapies for malaria |
| Tetrahydroisoquinoline derivatives | Related bicyclic structures | Explored for anticancer properties |
| Isoquinoline derivatives | Contains isoquinoline motif | Broad pharmacological activities including anti-tumoral effects |
The uniqueness of this compound lies in its specific combination of piperidine and dihydroquinoline structures, which may confer distinct biological activities not fully explored in other similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Flexibility vs. In contrast, the spiro-fused analog (1588441-25-1) exhibits restricted mobility, which may improve selectivity but reduce adaptability .
Solubility and Salt Forms: The dihydrochloride salt of the target compound offers higher aqueous solubility compared to mono-hydrochloride analogs like 4-(3,4-dichlorobenzyl)piperidine hydrochloride .
Functional Group Impact :
- Substituents such as trifluoromethyl (in EXAMPLE 78 ) or dichlorobenzyl introduce steric and electronic effects. For instance, the trifluoromethyl group in EXAMPLE 78 enhances both lipophilicity and electron-deficient character, likely improving membrane permeability and target engagement.
Pharmacophore Diversity :
- The benzoic acid derivative (938355-26-1 ) introduces ionizable carboxylate functionality, which could facilitate salt-bridge interactions in enzymatic active sites but may limit blood-brain barrier penetration compared to the target compound’s hydroxyl group.
Synthetic Accessibility: The target compound’s synthesis is likely more straightforward than complex analogs like EXAMPLE 78 , which require multi-step functionalization of the quinoline core.
Preparation Methods
Synthesis of 3,4-Dihydroquinoline Core
The 3,4-dihydroquinoline scaffold is generally prepared by:
- Catalytic hydrogenation of quinoline derivatives, or
- Condensation reactions involving aniline derivatives and ketones or aldehydes to form tetrahydroquinoline intermediates, which are then partially oxidized or selectively reduced to the 3,4-dihydroquinoline stage.
This step is crucial to obtain the partially saturated quinoline ring system necessary for biological activity.
Functionalization with Piperidin-4-ol
The piperidin-4-ol group is introduced through:
- Nucleophilic substitution reactions where a suitable halomethyl derivative of the dihydroquinoline (e.g., 1-(chloromethyl)-3,4-dihydroquinoline) reacts with piperidin-4-ol or its protected forms.
- Alternatively, reductive amination techniques can be employed where the aldehyde or ketone precursor of the quinoline is reacted with piperidin-4-ol under reductive conditions to form the methylene linkage.
Formation of Dihydrochloride Salt
The free base of 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to yield the dihydrochloride salt, which improves the compound’s crystalline properties and solubility for research applications.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation or condensation | Quinoline derivatives, Pd/C or acid catalysts | 70-90 | Produces 3,4-dihydroquinoline core |
| 2 | Nucleophilic substitution or reductive amination | 1-(chloromethyl)-3,4-dihydroquinoline + piperidin-4-ol, base | 60-80 | Forms methylene linkage to piperidin-4-ol |
| 3 | Salt formation | HCl in ethanol or isopropanol | >95 | Yields dihydrochloride salt |
Research Findings and Optimization
- Catalytic hydrogenation conditions are optimized to avoid over-reduction to tetrahydroquinoline or full reduction to quinoline derivatives, maintaining the 3,4-dihydroquinoline structure intact.
- The choice of solvent and base in the nucleophilic substitution step significantly affects the yield and purity; polar aprotic solvents such as DMF or DMSO are preferred.
- The salt formation step is critical for isolating the compound in a stable, crystalline form suitable for pharmaceutical research.
Comparative Analysis with Related Methods
| Feature | Method A: Catalytic Hydrogenation | Method B: Condensation Route |
|---|---|---|
| Starting materials | Quinoline derivatives | Aniline + ketone/aldehyde |
| Reaction conditions | Hydrogen gas, Pd/C catalyst | Acid catalysis, reflux |
| Control over saturation level | High, selective | Moderate, may require further steps |
| Scalability | High | Moderate |
| Purity of intermediate | High | Variable |
Q & A
Q. How to design a stability-indicating study for this compound under accelerated conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
- Analytical Monitoring : Track degradation products via HPLC-DAD and LC-MS.
- Kinetic Modeling : Calculate activation energy () using the Arrhenius equation to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
